molecular formula C17H19N3O B2928594 N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide CAS No. 2305548-40-5

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide

Cat. No.: B2928594
CAS No.: 2305548-40-5
M. Wt: 281.359
InChI Key: ZSYGSQAFNFZFSW-UHFFFAOYSA-N
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Description

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and benzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide typically involves the reaction between a benzylamine derivative and a pyridine-containing aldehyde or ketone. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes the formation of the amide bond through C–C bond cleavage under mild and metal-free conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative substrates such as pre-activated acyl halides or anhydrides can be employed to construct the amide bond more efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzyl and pyridine groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms or functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, in aqueous or organic solvents.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines, under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine-amide structure and exhibit similar chemical properties.

    Benzylamines: Compounds containing the benzylamine moiety, which can undergo similar reactions and have comparable applications.

Uniqueness

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide is unique due to the combination of the benzyl and pyridine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-17(21)19-12-13-20(16-10-6-7-11-18-16)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGSQAFNFZFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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